

Apricitabine (AVX754): A Technical Overview of its Discovery, Development, and Clinical Profile

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Compound of Interest

Compound Name: Apricitabine

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

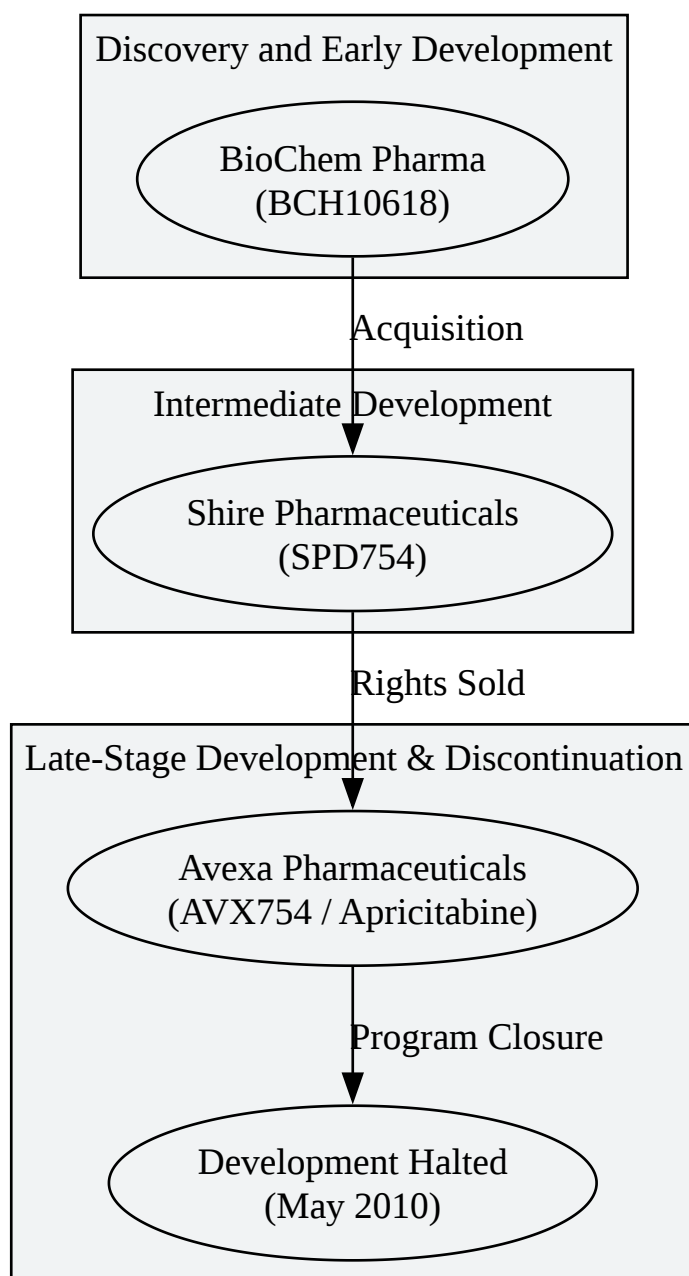
Apricitabine (ATC), also known as AVX754, is a nucleoside reverse transcriptase inhibitor (NRTI) that was under development for the treatment of HIV-1 infection. As a deoxycytidine analogue, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the HIV replication cycle. **Apricitabine** demonstrated promising activity against wild-type and drug-resistant strains of HIV-1, particularly those with the M184V mutation which confers resistance to commonly used NRTIs like lamivudine and emtricitabine. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, preclinical data, and clinical trial results for **Apricitabine**. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this antiretroviral agent.

Discovery and Development History

The journey of **Apricitabine** (ATC) involved several pharmaceutical companies, reflecting the dynamic nature of drug development.

- Initial Development: The compound, initially codenamed BCH10618, was first developed by the Canadian biopharmaceutical company BioChem Pharma.^[1]

- Acquisition by Shire: BioChem Pharma was later acquired by Shire Pharmaceuticals, and the development of the drug, now codenamed SPD754, continued under their stewardship.
[\[1\]](#)
- Transfer to Avexa: Subsequently, Shire sold the rights for the development of SPD754 to Avexa Pharmaceuticals, an Australian pharmaceutical company. Avexa renamed the drug AVX754 and continued its clinical development.[\[1\]](#)
- Clinical Progression and Discontinuation: Under Avexa, **Apricitabine** progressed through Phase I and II clinical trials and entered Phase III development.[\[1\]](#) The U.S. Food and Drug Administration (FDA) granted it fast-track status.[\[2\]](#) However, in May 2010, Avexa announced the discontinuation of the **Apricitabine** development program, citing difficulties in securing a commercial partner for global licensing and challenges in demonstrating its effectiveness in patients where other antiretroviral drugs masked key indicators.[\[1\]](#)[\[3\]](#)



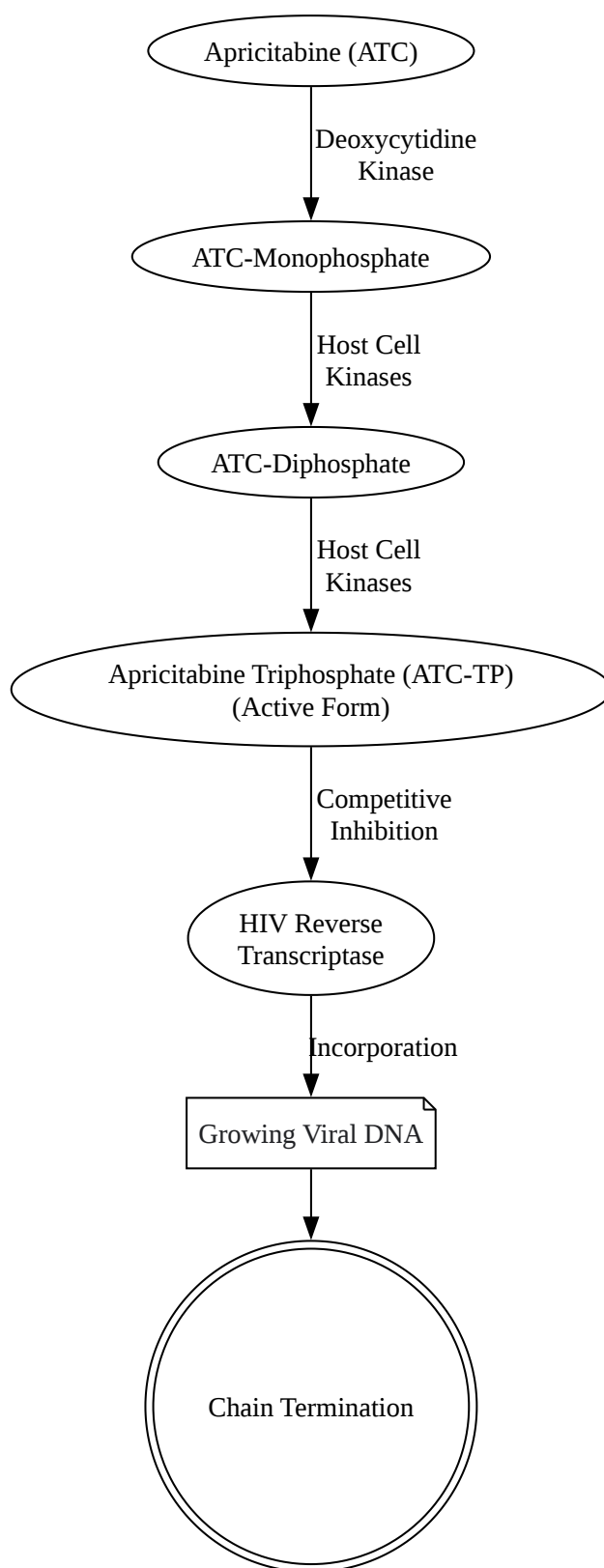
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Mechanism of Action

Apricitabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[2][4]

- Cellular Uptake: **Apricitabine** enters host cells, primarily CD4+ T-lymphocytes.

- Phosphorylation: Inside the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form, **apricitabine** triphosphate (ATC-TP).[4] This process is initiated by deoxycytidine kinase.[5]
- Inhibition of Reverse Transcriptase: ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[6]
- Chain Termination: Once incorporated, the modified structure of **Apricitabine** lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the replication of the virus.
[4]



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Preclinical Studies

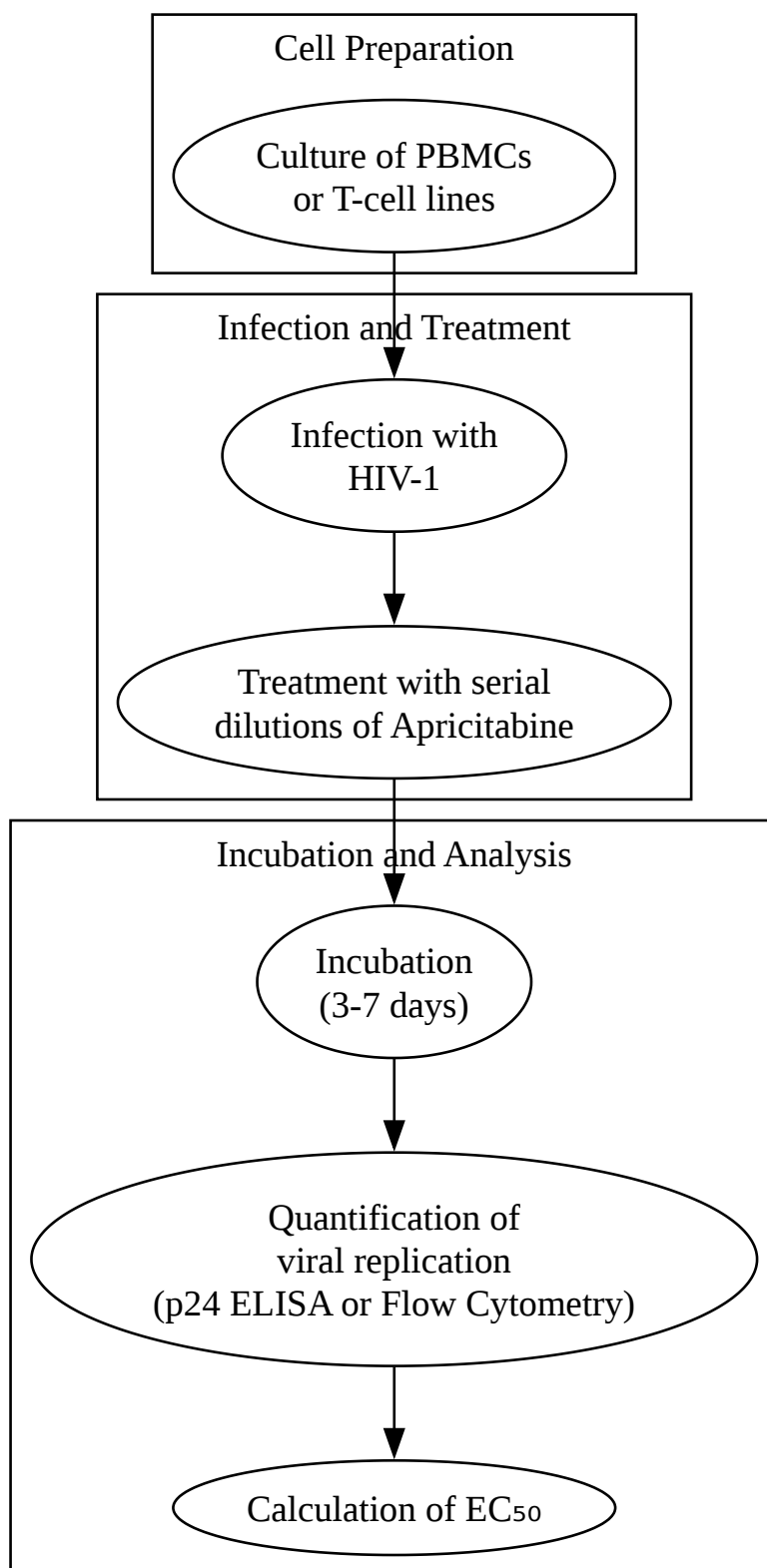
In Vitro Antiviral Activity

Apricitabine demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1 in various cell lines.

Experimental Protocol: In Vitro Anti-HIV Activity Assay

A common method to assess the in vitro anti-HIV activity of a compound like **Apricitabine** involves the following steps:

- **Cell Culture:** Peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g., MT-4, CEM-GFP) are cultured under standard conditions.[\[7\]](#)[\[8\]](#)
- **Virus Infection:** The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or clinical isolates.[\[7\]](#)
- **Drug Treatment:** Immediately after infection, the cells are treated with serial dilutions of **Apricitabine**.[\[7\]](#)
- **Incubation:** The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.[\[7\]](#)
- **Quantification of Viral Replication:** The extent of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the expression of a reporter gene (e.g., GFP) in engineered cell lines via flow cytometry.[\[7\]](#)
- **Data Analysis:** The concentration of the drug that inhibits viral replication by 50% (EC_{50}) is calculated from the dose-response curve.



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Table 1: In Vitro Anti-HIV-1 Activity of **Apricitabine**

Cell Line	Virus Strain	EC ₅₀ (μM)	Reference
MT-4	Wild-Type	0.4 - 2.5	[6]
PBMCs	Wild-Type	0.1 - 1.0	[6]
MT-4	M184V Mutant	0.8 - 5.0	[6]
MT-4	Multiple TAMs	0.7 - 4.5	[6]

EC₅₀: 50% effective concentration; TAMs: Thymidine Analogue Mutations

In Vitro Cytotoxicity

The cytotoxic potential of **Apricitabine** was evaluated in various cell lines to determine its therapeutic index.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Human cell lines (e.g., HepG2, CEM) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with increasing concentrations of **Apricitabine** and incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
- Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.

Table 2: In Vitro Cytotoxicity of **Apricitabine**

Cell Line	CC ₅₀ (μM)	Therapeutic Index (CC ₅₀ /EC ₅₀)	Reference
CEM	>100	>40 - >1000	[6]
HepG2	>100	Not Applicable	[9]

CC₅₀: 50% cytotoxic concentration

Apricitabine demonstrated a favorable mitochondrial toxicity profile, with no significant effect on mitochondrial DNA content in HepG2 cells at concentrations up to 300 μM.[9]

In Vitro Resistance Profile

In vitro resistance selection studies were conducted to characterize the genetic barrier to resistance for **Apricitabine**.

Experimental Protocol: In Vitro Resistance Selection

- Virus Culture: HIV-1 is cultured in a suitable cell line in the presence of a sub-optimal concentration of **Apricitabine**.
- Serial Passage: The virus is serially passaged in the presence of gradually increasing concentrations of the drug.
- Genotypic Analysis: At various passages, the viral reverse transcriptase gene is sequenced to identify mutations associated with drug resistance.
- Phenotypic Analysis: The susceptibility of the selected resistant virus to **Apricitabine** and other NRTIs is determined.

In vitro studies showed that resistance to **Apricitabine** developed slowly.[10] The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was selected but resulted in only a minor shift in the EC₅₀ for **Apricitabine**. [10] In some experiments, the K65R mutation was also selected.[1]

Clinical Development

Apricitabine underwent several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naïve and treatment-experienced HIV-1 infected individuals.

Pharmacokinetics

Apricitabine generally exhibited linear pharmacokinetics and was primarily excreted unchanged in the urine.^{[2][4]}

Table 3: Pharmacokinetic Parameters of **Apricitabine** in Healthy Volunteers and HIV-1 Infected Patients

Parameter	Healthy Volunteers (Single Dose)	HIV-1 Infected Patients (Multiple Doses)	Reference
T _{max} (h)	1.5 - 2.5	1.5 - 2.5	^[2]
t _{1/2} (h)	~3	~3	^[2]
Renal Excretion (% of dose)	65 - 80	Not Reported	^[2]
C _{max} (ng/mL) at 800 mg BID	Not Reported	9910	^[2]
AUC (ng·h/mL) at 800 mg BID	Not Reported	Not Reported	
Intracellular ATC-TP t _{1/2} (h)	Not Reported	6 - 7	^[1]

T_{max}: Time to maximum plasma concentration; t_{1/2}: Elimination half-life; C_{max}: Maximum plasma concentration; AUC: Area under the concentration-time curve; BID: twice daily.

Clinical Efficacy

The primary evidence for the clinical efficacy of **Apricitabine** comes from the Phase IIb study, AVX-201.

Study AVX-201: A Phase IIb Randomized, Double-Blind Study

This study evaluated the efficacy and safety of **Apricitabine** in treatment-experienced HIV-1 infected patients with the M184V mutation. Patients were randomized to receive **Apricitabine** (600 mg or 800 mg twice daily) or lamivudine (150 mg twice daily), in combination with an optimized background regimen.[\[11\]](#)

Table 4: Virological and Immunological Outcomes in Study AVX-201 at 24 and 48 Weeks

Outcome	Apricitabine 600 mg BID	Apricitabine 800 mg BID	Lamivudine 150 mg BID (switched to ATC at 24 weeks)	Reference
Week 24				
% with HIV-1 RNA <50 copies/mL	71.4%	73.3%	58.3%	[11]
Mean Change in CD4+ (cells/ μ L)	+145	+211	+113	[11]
Week 48 (All on ATC)				
% with HIV-1 RNA <400 copies/mL	~87% (combined ATC arms)	~87% (combined ATC arms)	Not Reported Separately	[12]
Mean CD4+ Count (cells/ μ L)	~500-600 (combined ATC arms)	~500-600 (combined ATC arms)	Not Reported Separately	[12]

The results from the AVX-201 study demonstrated that **Apricitabine** was superior to lamivudine in achieving virological suppression and immunological recovery in treatment-experienced patients with the M184V mutation.[\[11\]](#) The antiviral effect was sustained through 96 weeks of treatment.[\[12\]](#)

Safety and Tolerability

Apricitabine was generally well-tolerated in clinical trials. The most commonly reported adverse events were mild to moderate in severity.[4]

Table 5: Common Adverse Events Reported in **Apricitabine** Clinical Trials

Adverse Event	Frequency	Reference
Headache	Common	[4]
Rhinitis	Common	[4]
Nausea	Reported	[11]
Diarrhea	Reported	[11]

No serious adverse events were attributed to **Apricitabine** in the AVX-201 study, and no patients discontinued the trial due to drug-related side effects.[11][12] Importantly, there was no evidence of the development of resistance to **Apricitabine** over 96 weeks of treatment in this study.[12]

Conclusion

Apricitabine (AVX754) was a promising NRTI with a unique profile, particularly its activity against HIV-1 strains harboring the M184V resistance mutation. Preclinical and clinical studies demonstrated its potent antiviral efficacy, favorable pharmacokinetic profile, and good safety and tolerability. Despite its promising data, the development of **Apricitabine** was halted due to commercial and strategic reasons. The extensive data gathered during its development, as summarized in this technical guide, provides valuable insights for researchers and professionals in the field of antiretroviral drug development. The journey of **Apricitabine** underscores the multifaceted challenges in bringing a new therapeutic agent to market, even one with a strong scientific and clinical foundation.

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